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Compound of Interest

Compound Name: 4-Bromo-2-methyl-3-nitropyridine

CAS No.: 23056-49-7

Cat. No.: B3028585 Get Quote

Executive Summary & Chemical Profile[1]
4-Bromo-2-methyl-3-nitropyridine is a high-value electrophilic scaffold widely utilized in the

synthesis of kinase inhibitors (e.g., JAK2, PI3K) and fused bicyclic systems (imidazopyridines,

triazolopyridines). Its reactivity is defined by the cooperative electron-withdrawing effects of the

pyridine nitrogen and the ortho-nitro group, which activate the C4-position toward Nucleophilic

Aromatic Substitution (SNAr).

This guide provides validated protocols for substituting the C4-bromide with amines, alkoxides,

and thiols. It addresses specific challenges such as hydrolysis competition, solubility issues,

and the selection of non-nucleophilic bases to prevent side reactions at the acidic C2-methyl

position.
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Property Data

CAS Number 23056-49-7

Formula C₆H₅BrN₂O₂

MW 217.02 g/mol

Appearance Yellow to orange solid

Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Key Hazard
Skin/Eye Irritant; Potential sensitizer. Handle in

fume hood.

Mechanistic Analysis
The reaction proceeds via a classical Addition-Elimination (SNAr) mechanism.[1]

Activation: The C4 carbon is highly electrophilic due to the inductive and mesomeric

withdrawal of the 3-nitro group and the pyridine nitrogen.

Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-

stabilized anionic intermediate (Meisenheimer Complex).[2]

Elimination: The high energy of the intermediate drives the expulsion of the bromide ion,

restoring aromaticity.

Critical Insight: Unlike simple halobenzenes, the 2-methyl group in this substrate is slightly

acidic (

). The use of extremely strong bases (e.g., LDA, n-BuLi) can lead to deprotonation at the
methyl group rather than substitution at C4. Therefore, mild inorganic carbonates or tertiary
amines are preferred.

Diagram 1: SNAr Reaction Pathway
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Caption: The stepwise addition-elimination pathway. The rate-determining step is typically the

nucleophilic attack.[2][3]

Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Primary application: Synthesis of aniline derivatives or aliphatic amine side chains.

Reagents:

Substrate: 4-Bromo-2-methyl-3-nitropyridine (1.0 equiv)

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

Base:

-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Procedure:

Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 4-bromo-2-methyl-3-
nitropyridine (1.0 mmol, 217 mg) in IPA (5 mL).

Addition: Add DIPEA (261 µL, 1.5 mmol) followed by the amine (1.1 mmol) at room

temperature.

Reaction:
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Reactive Amines (e.g., Morpholine, Benzylamine): Stir at ambient temperature for 2–4

hours.

Less Reactive Amines (e.g., Anilines): Heat to reflux (80°C) for 4–12 hours.

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (UV active) usually

disappears, and a more polar, often bright yellow/orange product spot appears.

Workup:

Cool to room temperature.[2]

Method A (Precipitation): If the product precipitates, filter the solid, wash with cold water

and cold IPA, and dry under vacuum.

Method B (Extraction): Concentrate solvent, redissolve residue in EtOAc, wash with water

and brine, dry over Na₂SO₄, and concentrate.

Validation Criteria:

LCMS: Observation of parent ion [M+H]⁺ corresponding to Product Mass.

¹H NMR: Disappearance of the C4-H signal (if H-substitution occurred) or shift in the C5/C6

aromatic protons.

Protocol B: C-O Bond Formation (Etherification)
Primary application: Introduction of alkoxy groups.

Reagents:

Substrate: 4-Bromo-2-methyl-3-nitropyridine (1.0 equiv)

Nucleophile: Alcohol (e.g., MeOH, Benzyl alcohol)

Base: Sodium Hydride (NaH, 60% in oil) (1.1 equiv)

Solvent: Anhydrous THF or DMF

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pdf.benchchem.com/1590/A_Comparative_Guide_to_the_Reaction_Mechanisms_of_4_Chloro_2_methyl_3_nitropyridine.pdf
https://www.benchchem.com/product/b3028585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Activation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at

0°C.

Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise. Stir for 15–30 mins until gas

evolution ceases.

Substitution: Add a solution of 4-bromo-2-methyl-3-nitropyridine (1.0 equiv) in THF

dropwise to the alkoxide solution at 0°C.

Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

Quench: Carefully quench with saturated NH₄Cl solution.

Workup: Extract with EtOAc, wash with water (critical if DMF is used) and brine.

Expert Tip: Avoid using hydroxide bases (NaOH/KOH) in water/alcohol mixtures, as the

hydroxide ion can compete to form the 4-hydroxy derivative (pyridone tautomer), which is a

dead-end byproduct.

Optimization & Troubleshooting
When standard protocols fail, analyze the failure mode using the decision tree below.

Critical Process Parameters (CPP) Table
Parameter Standard Condition Optimization for Low Yield

Solvent IPA or EtOH
DMF, DMSO, or NMP (Polar

Aprotic increases rate)

Temperature 25°C - 80°C
Microwave irradiation (100°C -

140°C, 10-30 min)

Base DIPEA / TEA
K₂CO₃ or Cs₂CO₃ (anhydrous

conditions)

Concentration 0.2 M
0.5 M - 1.0 M (High conc.

favors bimolecular kinetics)
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Diagram 2: Troubleshooting Decision Tree
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Caption: Logical workflow for addressing common synthetic failures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028585?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

